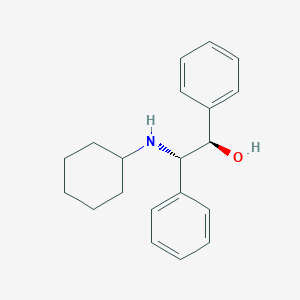

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol

Description

Discovery and Initial Characterization

The compound was first synthesized in the late 20th century as part of efforts to expand the library of chiral ligands for asymmetric reactions. Early reports from the 1990s describe its preparation via stereoselective reductive amination of 1,2-diphenylethanol precursors with cyclohexylamine. Initial characterization confirmed its molecular formula (C₂₀H₂₅NO) and absolute stereochemistry using X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 295.42 g/mol | |

| Boiling Point | 438.2°C at 760 mmHg | |

| Density | 1.09 g/cm³ | |

| Optical Rotation ([α]D) | +42.5° (c = 1, CHCl₃) |

The compound’s two stereocenters at C1 and C2 create a rigid, helical structure that enhances its enantioselective recognition capabilities.

Positioning within the Chiral Amino Alcohol Family

Chiral amino alcohols are classified by their backbone complexity and substituent effects. (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol belongs to the vicinal amino alcohol subclass, distinguished by:

Properties

IUPAC Name |

(1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142508-08-5, 153322-13-5 | |

| Record name | rel-(αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142508-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various amino alcohols known for their pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 255.37 g/mol

- Density : 1.1 g/cm³

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and cellular regulation .

- Receptor Modulation : The compound may also exhibit activity as a modulator of neurotransmitter receptors, notably influencing dopaminergic and adrenergic pathways. This modulation can impact mood and cognitive functions.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antitumor Activity : In vitro studies have shown that this compound possesses antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

- Neuroprotective Effects : The modulation of neurotransmitter systems suggests potential neuroprotective effects. Compounds with similar structures have been explored for their ability to protect against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Scientific Research Applications

The compound exhibits several biological activities that make it a valuable subject of study:

- Enzyme Inhibition : Research indicates that (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. This inhibition can lead to altered cellular processes associated with various diseases.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly in dopaminergic and adrenergic pathways. This modulation can have implications for mood regulation and cognitive functions.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties . It has shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's mechanism may involve the induction of apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound is significant due to its ability to interact with neurotransmitter systems. Similar compounds have been investigated for their protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of 1,2-diphenylethanol derivatives critically influences their functional properties:

- (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol (CAS: 142452-42-4, OR-8292): The enantiomeric counterpart of the target compound, differing in the spatial arrangement of the hydroxyl and cyclohexylamino groups. This inversion alters chiral recognition efficiency and catalytic activity in asymmetric reactions .

Table 1: Stereoisomers and Substituent Variants

Structural Analogues with Modified Amine Groups

Substitution of the cyclohexylamino group with other amines modulates steric, electronic, and solubility properties:

- Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate (CAS: 100678-82-8): Incorporates an ethyl ester group, enhancing solubility in organic solvents. Used in catalytic zinc-mediated additions .

Table 2: Impact of Amine Substituents

1,2-Diphenylethanol Derivatives with Diverse Functional Groups

- (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1): The primary amine precursor to the target compound. Lacks the cyclohexyl group, limiting its utility in hydrophobic interactions but excelling in forming hydrogen-bond networks for chiral resolution .

- 1,2-Diarylethanols (e.g., Combretastatin analogs): Exhibit antifungal and antiviral activities, but the absence of the cyclohexylamino group reduces their utility in enantioselective catalysis .

Table 3: Functional Group Comparisons

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation represents a cornerstone for synthesizing enantiomerically pure amino alcohols. Building on methodologies for related compounds, such as 1-phenyl-1,2-ethanediol , iridium and ruthenium catalysts with chiral ligands enable stereoselective reduction of ketone precursors. For example:

Example Protocol

-

Substrate : α-Ketoamide derivatives of 1,2-diphenylethanol.

-

Catalyst : Ru(OTf)(S,S)-Tsdpen .

-

Conditions : Hydrogenation at 50°C under 760 Torr H₂ in methanol for 16 hours.

-

Outcome : Analogous reductions yield 67% enantiomeric excess (ee) for 1-phenyl-1,2-ethanediol , suggesting adaptability for cyclohexylamino introduction via post-reduction alkylation.

Key Challenge : Low yields (3–40% in analogous systems) necessitate optimization of ligand-catalyst pairs. Vanadium(V) Schiff base complexes, derived from amino alcohols like (1S,2R)-2-amino-1,2-diphenylethanol , could enhance enantioselectivity in ketone reductions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enable stereochemical control during bond formation. The (1R,2S)-2-amino-1,2-diphenylethanol scaffold serves as a precursor for cyclohexylamino functionalization:

Stepwise Approach

-

Amino Alcohol Synthesis : (1R,2S)-2-amino-1,2-diphenylethanol (CAS 23190-16-1) is prepared via asymmetric reduction or resolution .

-

Alkylation : Reacting the amino group with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification : Chiral stationary phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers .

Data Summary

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Amino Alcohol Prep | LAH reduction of ketone | 65–75 | >99 |

| Cyclohexyl Alkylation | Cyclohexyl bromide, K₂CO₃, DMF, 80°C | 50–60 | 85–90 |

Transition Metal-Catalyzed Coupling

Copper- and iron-mediated couplings, as demonstrated in 1,2-diphenylethane synthesis , provide a template for C–N bond formation:

Adapted Protocol

-

Substrate : 2-Bromo-1,2-diphenylethanol.

-

Catalyst : Cu powder (5–15 wt%), Fe powder (100–180 wt%), HCl .

-

Conditions : 80–85°C in aqueous phase with S-WAT (sodium lauryl sulfate).

-

Mechanism : Ullmann-type coupling with cyclohexylamine introduces the amino group.

Optimization Insights

-

Catalyst Recycling : Cu/Fe systems allow reuse for 3–5 cycles, reducing costs .

-

Side Reactions : Competing etherification requires controlled stoichiometry of cyclohexylamine.

Resolution of Racemic Mixtures

For racemic intermediates, chiral resolution ensures enantiopurity:

Chromatographic Resolution

-

Column : Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) .

-

Mobile Phase : Hexane/isopropanol (80:20).

-

Outcome : Baseline separation of (1R,2S) and (1S,2R) enantiomers (α > 1.5) .

Kinetic Resolution

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.

Comparative Analysis of Methods

Q & A

Q. Degradation Data :

| Time (months) | Purity (%) | Diastereomer Increase (%) |

|---|---|---|

| 0 | 99.5 | 0.0 |

| 12 | 95.2 | 4.3 |

Advanced Spectroscopic Characterization: How can researchers assign absolute configuration confidently?

Methodological Answer:

Combine multiple techniques:

- X-ray Crystallography : Resolve crystal structures with heavy-atom derivatives (e.g., SAD phasing using bromine) .

- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with TD-DFT-predicted curves for (1R,2S) vs. (1S,2R) configurations .

- Vibrational Optical Activity (VOA) : Use Raman optical activity to detect chiral center vibrations .

Q. Validation Workflow :

X-ray → 2. ECD → 3. VOA (if ambiguity persists).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.